ETIOCHOLANDIOL
Overview
Description
It is formed from 5β-dihydrotestosterone after the 5β-reduction of testosterone and is further transformed into etiocholanolone . This compound is part of the etiocholane (5β-androstane) steroid family and plays a significant role in various biological processes.
Mechanism of Action
Etiocholanediol, also known as 3alpha,17beta-Dihydroxyetiocholane, ETIOCHOLANDIOL, or 5beta-Androstane-3alpha,17beta-diol, is a naturally occurring etiocholane (5β-androstane) steroid and an endogenous metabolite of testosterone .
Target of Action
Etiocholanediol is primarily targeted towards the androgen receptors in the body, as it is a metabolite of testosterone . The androgen receptors play a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
The compound interacts with its targets by binding to the androgen receptors. This binding can lead to a series of changes in the body, primarily related to the expression of genes associated with male sexual characteristics .
Biochemical Pathways
Etiocholanediol is formed from 5β-dihydrotestosterone (after 5β-reduction of testosterone) and is further transformed into etiocholanolone . This transformation is part of the larger steroid hormone biosynthesis pathway, which plays a critical role in the development and functioning of several physiological systems.
Result of Action
The binding of Etiocholanediol to androgen receptors can lead to a variety of molecular and cellular effects. These include the regulation of gene expression, which can influence a range of physiological processes, from the development of male sexual characteristics to the maintenance of muscle and bone mass .
Action Environment
The action, efficacy, and stability of Etiocholanediol can be influenced by a variety of environmental factors. These may include the presence of other hormones, the expression levels of androgen receptors, and the individual’s overall health status. Additionally, factors such as age, diet, and lifestyle may also impact the action of Etiocholanediol .
Biochemical Analysis
Cellular Effects
The cellular effects of Etiocholanediol are not well studied. It is known that it is an endogenous metabolite of testosterone , suggesting that it may play a role in processes regulated by testosterone, such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a metabolite of testosterone , suggesting that it may exert its effects at the molecular level through mechanisms related to testosterone. These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Etiocholanediol is involved in the metabolic pathways of testosterone . It is formed from 5β-dihydrotestosterone (after 5β-reduction of testosterone) and is further transformed into etiocholanolone
Preparation Methods
Synthetic Routes and Reaction Conditions
Etiocholandiol can be synthesized through the reduction of testosterone. The process involves the 5β-reduction of testosterone to form 5β-dihydrotestosterone, which is then further reduced to this compound . The reaction conditions typically involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Etiocholandiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form etiocholanolone.
Reduction: Further reduction can lead to the formation of other diols.
Substitution: It can undergo substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Etiocholanolone.
Reduction: Various diols depending on the extent of reduction.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Etiocholandiol has several applications in scientific research:
Chemistry: It is used as a reference compound in steroid chemistry and for studying steroid metabolism.
Biology: It serves as a biomarker for certain metabolic disorders and is studied for its role in various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in hormone replacement therapy.
Comparison with Similar Compounds
Similar Compounds
3β-Etiocholanediol: Another isomer of etiocholandiol with similar properties but different biological activities.
Androstanediol: A related compound with similar structure but different metabolic pathways.
Androstenediol: Another steroid with similar functions but distinct chemical properties.
Uniqueness
This compound is unique due to its specific formation pathway from testosterone and its distinct role in steroid metabolism. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-GCXXXECGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017857 | |
Record name | Etiocholanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etiocholanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1851-23-6 | |
Record name | 5β-Androstane-3α,17β-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1851-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiocholanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etiocholanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIOCHOLANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8A379RX68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etiocholanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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